4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a benzamide moiety, and a furan ring, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the benzamide and furan moieties. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Utilizing its properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for 4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Furan Derivatives: Compounds with different functional groups attached to the furan ring.
Uniqueness
What sets 4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide apart is its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C30H27N3O4 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H27N3O4/c1-20-9-10-21(2)24(16-20)19-32-27-8-4-3-7-26(27)29(35)33(30(32)36)18-22-11-13-23(14-12-22)28(34)31-17-25-6-5-15-37-25/h3-16H,17-19H2,1-2H3,(H,31,34) |
InChI Key |
ADCSWOAPCJYJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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